molecular formula C12H23N3O3 B1629285 1-Boc-4-dimethylcarbamoylpiperazine CAS No. 215453-81-9

1-Boc-4-dimethylcarbamoylpiperazine

Cat. No.: B1629285
CAS No.: 215453-81-9
M. Wt: 257.33 g/mol
InChI Key: BVTUDVNBQYLPMZ-UHFFFAOYSA-N
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Description

1-Boc-4-dimethylcarbamoylpiperazine is a chemical compound with the molecular formula C12H23N3O3. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a piperazine ring, which is further substituted with a dimethylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-dimethylcarbamoylpiperazine can be synthesized through various methods. One common approach involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the Boc-protected piperazine. The dimethylcarbamoyl group can then be introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Recent advancements have proposed a more efficient synthetic route using diethylamine as a starting material. This method involves three key steps: chlorination, Boc protection, and cyclization. Initially, diethylamine reacts with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then subjected to Boc protection and subsequent cyclization to yield this compound with higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-dimethylcarbamoylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Boc-4-dimethylcarbamoylpiperazine primarily involves its role as an intermediate in the synthesis of biologically active compounds. The Boc protecting group provides stability during synthetic processes, allowing for selective functionalization of the piperazine ring. The dimethylcarbamoyl group enhances the compound’s reactivity, facilitating various coupling and substitution reactions .

Comparison with Similar Compounds

    1-Boc-piperazine: Similar to 1-Boc-4-dimethylcarbamoylpiperazine but lacks the dimethylcarbamoyl group.

    4-Boc-piperazine: Another variant with the Boc group at a different position on the piperazine ring.

Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the dimethylcarbamoyl group. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in the development of pharmacologically active compounds .

Properties

IUPAC Name

tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)13(4)5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTUDVNBQYLPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627433
Record name tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-81-9
Record name tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-BOC-piperazine (867 mg) in dry tetrahydrofuran (8 mL) was added triethylamine (0.97 mL) followed by dimethylcarbamoyl chloride (0.51 mL). After stirring for 24 hours the reaction mixture was then diluted with dichloromethane, washed with brine, dried (MgSO4) and the solvent removed in vacuo to yield 4-dimethylcarbamoyl-piperazine-1-carboxylic acid tert-butyl ester (940 mg). Treatment of this compound with HCl in dichloromethane/methanol yielded piperazine-1-carboxylic acid dimethylamide.
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Synthesis routes and methods II

Procedure details

Amine preparation: to a solution of 1-BOC-piperazine (867 mg) in dry tetrahydrofuran (8 mL) was added triethylamine (0.97 mL) followed by dimethylcarbamoyl chloride (0.51 mL). After stirring for 24 hours the reaction mixture was then diluted with dichloromethane, washed with brine, dried (MgSO4) and the solvent was removed in vacuo to yield 4-dimethylcarbamoyl-piperazine-1-carboxylic acid tert-butyl ester (940 mg). Treatment of this compound with HCl in dichloromethane/methanol yielded the compound 113.
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Synthesis routes and methods III

Procedure details

To a solution of 1.92 g 1-(1,1-dimethylethyloxycarbonyl)piperazine in 11 mL of dichlorometbane and 1.5 mL of triethylamine at room temperature was added dropwise 1 mL of dimethylcarbamylchloride. After 16 hours 5% aqueous sodium hydrogencarbonate and dichloromethane were added, the organic layer separated, dried over magnesium sulfate and concentrated. Column chromatography on silica gel (dichloromethane/methanol=95/5 v/v) yielded 1.34 g 1-(1,1-dimethylethyloxycarbonyl)-4-(dimethylaminocarbonyl)piperazine. This compound was dissolved in a 3N hydrogen chloride solution in methanol at 0° C. After 15 min the reaction mixture was allowed to warm to room temperature and After stirring for 3 days at room temperature the reaction mixture was concentrated to give 1.06 g of 1-(dimethylaminocarbonyl)piperazine hydrochloride. rf=0.29, SiO2: dichloromethane/methanol=4/I v/v.
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1.92 g
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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